
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine is a fluorinated pyrimidine derivative Pyrimidines are a class of heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methyl-3-chlorophenol and 4,5-difluoropyrimidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where 2-methyl-3-chlorophenol reacts with 4,5-difluoropyrimidine in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure consistent product quality.
化学反応の分析
Types of Reactions
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boronic acids are used in the presence of a base and a suitable solvent.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Coupling Reactions: Biaryl derivatives.
科学的研究の応用
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Agriculture: The compound is explored for its potential use as an agrochemical, particularly as a herbicide or pesticide.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and liquid crystals.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
作用機序
The mechanism of action of 4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine involves its interaction with specific molecular targets in biological systems. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This leads to the modulation of enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4,5-Difluoropyrimidine: A simpler fluorinated pyrimidine with similar chemical properties but lacking the phenoxy and chloromethyl substituents.
2-Methyl-3-chlorophenoxyacetic acid: A compound with a similar phenoxy structure but different functional groups and applications.
6-Chloro-4,5-difluoropyrimidine: A closely related compound with a chlorine atom instead of the phenoxy group.
Uniqueness
4,5-Difluoro-6-(2-methyl-3-chlorophenoxy)pyrimidine is unique due to the presence of both fluorine and phenoxy substituents, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse applications in medicinal chemistry, agriculture, and materials science.
特性
CAS番号 |
590368-31-3 |
|---|---|
分子式 |
C11H7ClF2N2O |
分子量 |
256.63 g/mol |
IUPAC名 |
4-(3-chloro-2-methylphenoxy)-5,6-difluoropyrimidine |
InChI |
InChI=1S/C11H7ClF2N2O/c1-6-7(12)3-2-4-8(6)17-11-9(13)10(14)15-5-16-11/h2-5H,1H3 |
InChIキー |
UJWNCGWLPHAHKU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1Cl)OC2=C(C(=NC=N2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


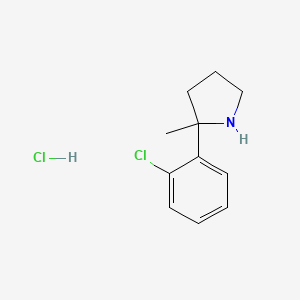
![Carbamic acid, butyl[(2,4,6-trimethoxyphenyl)methyl]-, methyl ester](/img/structure/B14218362.png)
![N-(5-Aminopentyl)-2-[(triphenylmethyl)sulfanyl]acetamide](/img/structure/B14218365.png)

![N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B14218377.png)
![11,11'-[(2,5-Diethynyl-1,4-phenylene)bis(oxy)]di(undecan-1-ol)](/img/structure/B14218385.png)
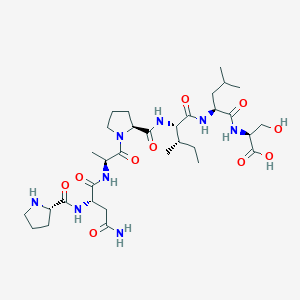

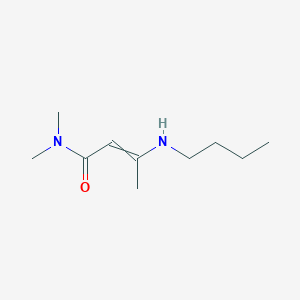

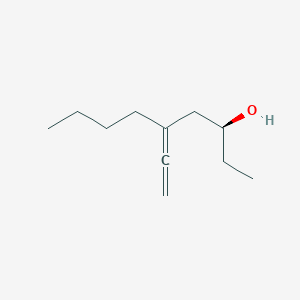
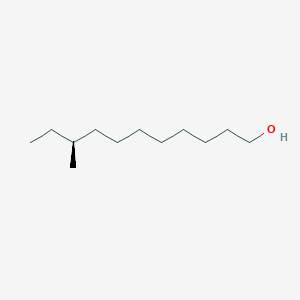
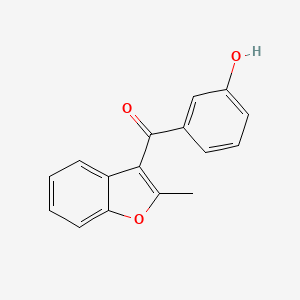
![Pyrido[2,3-g]quinoline-5,10-dione, 9-iodo-3-methyl-](/img/structure/B14218440.png)
